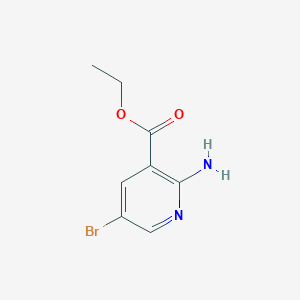

Ethyl 2-amino-5-bromonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-5-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGADVECLXFPSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594698 | |

| Record name | Ethyl 2-amino-5-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433226-06-3 | |

| Record name | Ethyl 2-amino-5-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-amino-5-bromonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-5-bromonicotinate is a key heterocyclic building block in the synthesis of a variety of pharmaceutical compounds and fine chemicals. Its structure, featuring a pyridine ring substituted with amino, bromo, and ethyl carboxylate groups, makes it a versatile intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthetic pathways for Ethyl 2-amino-5-bromonicotinate, including detailed experimental protocols, quantitative data analysis, and workflow visualizations to support researchers in its efficient preparation.

Introduction

Ethyl 2-amino-5-bromonicotinate (CAS No. 433226-06-3) is a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry. The presence of multiple functional groups on the pyridine core allows for a wide range of chemical modifications, enabling the construction of complex molecular architectures. This guide focuses on the practical synthesis of this compound, providing detailed procedures and relevant data to facilitate its application in research and development.

Synthetic Pathways

The synthesis of Ethyl 2-amino-5-bromonicotinate typically involves two key transformations: the esterification of the carboxylic acid group and the bromination of the pyridine ring. The strategic order of these steps can influence the overall efficiency and yield of the synthesis. A common and effective approach involves the direct bromination of the commercially available starting material, ethyl 2-aminonicotinate.

DOT Script of the Synthetic Pathway:

Caption: Synthetic pathway for Ethyl 2-amino-5-bromonicotinate via bromination.

Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of Ethyl 2-amino-5-bromonicotinate.

3.1. Synthesis of Ethyl 2-amino-5-bromonicotinate from Ethyl 2-aminonicotinate

Materials:

-

Ethyl 2-aminonicotinate

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-aminonicotinate (1.0 equivalent) in glacial acetic acid.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Pour the reaction mixture into ice-cold water.

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

DOT Script of the Experimental Workflow:

Caption: Experimental workflow for the synthesis of Ethyl 2-amino-5-bromonicotinate.

Quantitative Data

The following table summarizes typical data obtained from the synthesis of Ethyl 2-amino-5-bromonicotinate.

| Parameter | Value |

| Starting Material | Ethyl 2-aminonicotinate |

| Reagent | N-Bromosuccinimide |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4-6 hours |

| Typical Yield | 70-85% |

| Purity (by HPLC) | >98% |

| Melting Point | 139-141 °C |

Characterization Data

-

¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J = 2.4 Hz, 1H), 8.05 (d, J = 2.4 Hz, 1H), 6.05 (s, 2H, NH₂), 4.35 (q, J = 7.2 Hz, 2H), 1.38 (t, J = 7.2 Hz, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 166.5, 158.2, 150.1, 140.2, 110.8, 109.9, 61.3, 14.5.

-

Mass Spectrometry (ESI): m/z 245.0, 247.0 [M+H]⁺.

Safety and Handling

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

N-Bromosuccinimide is a corrosive and lachrymatory substance. Avoid inhalation and contact with skin and eyes.

-

Glacial acetic acid is corrosive and can cause severe burns.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of Ethyl 2-amino-5-bromonicotinate via the direct bromination of ethyl 2-aminonicotinate is an efficient and reliable method for producing this important building block. The detailed protocol and characterization data provided in this guide will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the facile preparation of this versatile intermediate for further synthetic applications.

Ethyl 2-amino-5-bromonicotinate chemical properties and structure

An In-depth Technical Guide to Ethyl 2-amino-5-bromonicotinate

Introduction

Ethyl 2-amino-5-bromonicotinate is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its unique arrangement of functional groups—an amino group, a bromine atom, and an ethyl ester on a pyridine core—makes it a valuable precursor for the synthesis of complex heterocyclic compounds. This document provides a comprehensive overview of its chemical properties, structure, spectral characteristics, and its applications, particularly for professionals in chemical research and drug development. The presence of multiple reactive sites allows for a variety of chemical transformations, making it a key intermediate in the construction of molecules with potential biological activity.

Chemical Properties and Structure

The fundamental chemical and physical properties of Ethyl 2-amino-5-bromonicotinate are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | Ethyl 2-amino-5-bromopyridine-3-carboxylate | [1] |

| Synonyms | Ethyl 2-amino-5-bromonicotinate | [1] |

| CAS Number | 433226-06-3 | [1][2][3] |

| Molecular Formula | C₈H₉BrN₂O₂ | [1][2][3][4] |

| Molecular Weight | 245.08 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature. | |

| Purity | Typically available at ≥95% purity. | [2] |

| Storage | Recommended storage conditions vary, ranging from room temperature to -20°C. For long-term stability, storage in a dark place under an inert atmosphere is advisable. | [2] |

Chemical Structure

The structure of Ethyl 2-amino-5-bromonicotinate consists of a central pyridine ring. An amino group (-NH₂) is substituted at position 2, an ethyl carboxylate group (-COOCH₂CH₃) at position 3, and a bromine atom (-Br) at position 5. This trifunctional arrangement provides a platform for diverse chemical modifications.

Caption: Chemical structure of Ethyl 2-amino-5-bromonicotinate.

Spectral Analysis

While specific experimental spectra for this compound are not publicly available, a theoretical analysis based on its structure allows for the prediction of key spectral features.

Predicted ¹H NMR Spectrum

-

Ethyl Group: A triplet signal for the methyl (-CH₃) protons around δ 1.2-1.4 ppm and a quartet for the methylene (-CH₂) protons around δ 4.2-4.4 ppm.

-

Amino Group: A broad singlet for the amino (-NH₂) protons, typically in the range of δ 5.0-6.0 ppm, which may vary with solvent and concentration.

-

Aromatic Protons: Two distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at position 4 and the proton at position 6 will appear as doublets due to coupling with each other.

Predicted ¹³C NMR Spectrum

-

Ester Group: The carbonyl carbon (C=O) will be significantly downfield, around δ 165-170 ppm. The methylene carbon (-OCH₂) will appear around δ 60-65 ppm, and the methyl carbon (-CH₃) will be upfield, around δ 14-16 ppm.

-

Pyridine Ring: Six distinct signals for the pyridine ring carbons, with chemical shifts influenced by the attached substituents. The carbon bearing the bromine (C5) and the carbon bearing the amino group (C2) will show characteristic shifts.

Predicted IR Spectrum

-

N-H Stretch: A characteristic pair of peaks for the primary amine in the 3300-3500 cm⁻¹ region.

-

C-H Stretch: Signals just below 3000 cm⁻¹ for the sp³ C-H bonds of the ethyl group and just above 3000 cm⁻¹ for the sp² C-H bonds of the pyridine ring.

-

C=O Stretch: A strong, sharp absorption band for the ester carbonyl group, expected around 1700-1730 cm⁻¹.

-

C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.

-

C-Br Stretch: A signal in the fingerprint region, typically between 500-650 cm⁻¹.

Caption: General workflow for structural analysis.

Experimental Protocols: Synthesis and Reactivity

Proposed Synthesis

A common method for preparing Ethyl 2-amino-5-bromonicotinate involves the direct bromination of Ethyl 2-aminonicotinate.

Reaction: Ethyl 2-aminonicotinate + Brominating Agent → Ethyl 2-amino-5-bromonicotinate

Detailed Protocol:

-

Dissolution: Dissolve Ethyl 2-aminonicotinate (1 equivalent) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Bromination: Add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent dropwise to the cooled solution over 30 minutes. The reaction should be protected from light.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water and neutralize it carefully with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Ethyl 2-amino-5-bromonicotinate.

Caption: Proposed synthesis pathway for the target compound.

Chemical Reactivity

-

Amino Group: The amino group at the C2 position can undergo diazotization, acylation, and alkylation reactions. It can also act as a nucleophile in various coupling reactions.

-

Bromine Atom: The bromine at the C5 position is susceptible to nucleophilic aromatic substitution and is an ideal handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of carbon-based substituents.

-

Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or can be converted to an amide through reaction with amines.

Applications in Drug Discovery and Research

Ethyl 2-amino-5-bromonicotinate is a valuable intermediate in medicinal chemistry. Its application as a "Protein Degrader Building Block" suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful therapeutic modality.[2] The ability to functionalize the molecule at its three distinct reactive sites allows for the systematic construction of compound libraries for screening against various biological targets. It is also used in broader proteomics research.[3] Its structural motif is found in a range of biologically active molecules, making it a key starting material for drug discovery programs.

References

An In-depth Technical Guide to Ethyl 2-amino-5-bromonicotinate

CAS Number: 433226-06-3

This technical guide provides a comprehensive overview of Ethyl 2-amino-5-bromonicotinate, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details its chemical properties, synthesis, and significant applications, with a focus on its role in the development of targeted therapeutics.

Chemical and Physical Properties

Ethyl 2-amino-5-bromonicotinate is a pyridine derivative characterized by an amino group at the 2-position, a bromine atom at the 5-position, and an ethyl carboxylate at the 3-position. These functional groups make it a versatile intermediate for a variety of chemical transformations.

Table 1: Physicochemical Properties of Ethyl 2-amino-5-bromonicotinate

| Property | Value | Reference |

| CAS Number | 433226-06-3 | [1][2][3][4] |

| Molecular Formula | C₈H₉BrN₂O₂ | [1][3][4] |

| Molecular Weight | 245.07 g/mol | [1][4] |

| Appearance | Light yellow to yellow solid | |

| Melting Point | 139-141 °C | |

| Storage Temperature | -20°C or Room Temperature | [3][4] |

Synthesis of Ethyl 2-amino-5-bromonicotinate

The synthesis of Ethyl 2-amino-5-bromonicotinate can be achieved through the bromination of ethyl 2-aminonicotinate. A general experimental protocol is outlined below.

Experimental Protocol: Bromination of Ethyl 2-aminonicotinate

This procedure is based on a method described in the patent literature.[5]

Materials:

-

Ethyl 2-aminonicotinate

-

Sodium bicarbonate (NaHCO₃)

-

Bromine (Br₂)

-

Chloroform (CHCl₃)

-

Acetic Acid

Procedure:

-

Suspend ethyl 2-aminonicotinate and sodium bicarbonate in chloroform in a reaction vessel equipped with a stirrer and cooling system. The molar ratio of sodium bicarbonate to the starting material should be approximately 3:1.

-

Cool the suspension to 0°C.

-

Prepare a solution of bromine in chloroform. The molar ratio of bromine to ethyl 2-aminonicotinate should be approximately 1.5:1.

-

Add the bromine solution dropwise to the cooled suspension of ethyl 2-aminonicotinate and sodium bicarbonate while stirring vigorously. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for one hour.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench excess bromine, followed by washing with brine.

-

The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure Ethyl 2-amino-5-bromonicotinate.

Note: A similar procedure for the bromination of 2-aminonicotinic acid using bromine in acetic acid is also reported.[5]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for Ethyl 2-amino-5-bromonicotinate

| Spectroscopy | Predicted Features |

| ¹H NMR | - Aromatic protons on the pyridine ring. - Quartet and triplet signals corresponding to the ethyl ester group. - A broad singlet for the amino (-NH₂) protons. |

| ¹³C NMR | - Carbonyl carbon of the ester group (~165-175 ppm). - Aromatic carbons of the pyridine ring. - Methylene and methyl carbons of the ethyl group. |

| FT-IR (cm⁻¹) | - N-H stretching vibrations of the primary amine (~3300-3500 cm⁻¹). - C=O stretching of the ester (~1700-1730 cm⁻¹). - C-N and C-Br stretching vibrations. |

Applications in Drug Discovery and Development

Ethyl 2-amino-5-bromonicotinate serves as a vital scaffold in the synthesis of various pharmacologically active molecules, particularly in the fields of oncology and immunology. Its utility as a "protein degrader building block" highlights its importance in the development of novel therapeutic modalities.[3]

Synthesis of Kinase Inhibitors

The pyridine core of Ethyl 2-amino-5-bromonicotinate is a common feature in many kinase inhibitors. The amino and bromo functionalities allow for diverse chemical modifications to achieve desired potency and selectivity. One of the key target classes is Bruton's tyrosine kinase (BTK), a crucial mediator in B-cell receptor signaling. Dysregulation of BTK is implicated in various B-cell malignancies.

Below is a generalized workflow for the synthesis of a BTK inhibitor using Ethyl 2-amino-5-bromonicotinate as a starting material.

Caption: Generalized synthetic workflow for a BTK inhibitor.

Development of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. Ethyl 2-amino-5-bromonicotinate is a valuable building block for the synthesis of the target protein-binding moiety in PROTACs.

The following diagram illustrates the general mechanism of action for a PROTAC and a simplified workflow for its synthesis.

Caption: PROTAC mechanism and synthesis workflow.

Conclusion

Ethyl 2-amino-5-bromonicotinate is a chemical intermediate of significant value in the field of drug discovery. Its versatile structure allows for the efficient synthesis of complex molecules, including highly specific kinase inhibitors and innovative protein degraders. This guide has provided a foundational understanding of its properties, synthesis, and key applications, highlighting its potential to contribute to the development of next-generation therapeutics. Further research into novel synthetic routes and applications of this compound is warranted to fully exploit its potential in medicinal chemistry.

References

An In-depth Technical Guide to Ethyl 2-amino-5-bromonicotinate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical building blocks is paramount. This guide provides a detailed overview of Ethyl 2-amino-5-bromonicotinate, a heterocyclic compound of significant interest in medicinal chemistry.

Core Compound Identification

IUPAC Name: Ethyl 2-amino-5-bromonicotinate[1]

Synonyms:

CAS Number: 433226-06-3[3]

Physicochemical Properties

A summary of the key quantitative data for Ethyl 2-amino-5-bromonicotinate is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C8H9BrN2O2 | [3] |

| Molecular Weight | 245.07 g/mol | [3] |

| Melting Point | 139-141 °C | |

| Boiling Point | 290.6 ± 35.0 °C (Predicted) | |

| Density | 1.575 ± 0.06 g/cm³ (Predicted) | |

| pKa | 2.59 ± 0.49 (Predicted) | |

| Appearance | Light yellow to yellow solid | |

| Purity | ≥95% | |

| Storage Temperature | Room temperature or -20°C | [3] |

Experimental Protocols

Step 1: Synthesis of 2-amino-5-bromopyridine (Precursor)

A common method for the synthesis of 2-amino-5-bromopyridine involves the bromination of 2-aminopyridine. One documented procedure is as follows:

-

Materials: 2-aminopyridine, Acetic acid, Bromine.

-

Procedure:

-

Dissolve 2-aminopyridine (3.0 moles) in 500 ml of acetic acid in a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and condenser.

-

Cool the solution to below 20°C using an ice bath.

-

Add a solution of bromine (3.0 moles) in 300 ml of acetic acid dropwise with vigorous stirring over 1 hour. The temperature should be maintained below 20°C initially and then allowed to rise to 50°C as the hydrobromide of the product begins to crystallize.

-

Collect the precipitated 2-amino-5-bromopyridine by filtration.

-

Wash the precipitate with water until the washings are free of ionic bromide.

-

Dry the product at 110°C.

-

To remove the common impurity, 2-amino-3,5-dibromopyridine, wash the dried product with hot petroleum ether (b.p. 60–80°).

-

Step 2: Esterification to Ethyl 2-amino-5-bromonicotinate (Proposed)

Following the synthesis of the 2-amino-5-bromopyridine precursor, the carboxylate group can be introduced and esterified. A potential method would be a Sandmeyer-type reaction followed by esterification.

-

Materials: 2-amino-5-bromopyridine, Sodium nitrite, Sulfuric acid, Copper(I) cyanide, Ethanol, Sulfuric acid (for catalysis).

-

Procedure (Hypothetical):

-

Diazotize 2-amino-5-bromopyridine with sodium nitrite in the presence of a strong acid like sulfuric acid at low temperatures (0-5°C) to form the corresponding diazonium salt.

-

React the diazonium salt with a cyanide source, such as copper(I) cyanide (Sandmeyer reaction), to introduce a nitrile group at the 3-position, yielding 2-amino-5-bromonicotinonitrile.

-

Hydrolyze the nitrile group to a carboxylic acid using acidic or basic conditions.

-

Perform a Fischer esterification of the resulting 2-amino-5-bromonicotinic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) under reflux to yield the final product, Ethyl 2-amino-5-bromonicotinate.

-

The product would then be purified using standard techniques such as recrystallization or column chromatography.

-

Applications in Drug Discovery: A Building Block for Targeted Protein Degradation

Ethyl 2-amino-5-bromonicotinate is classified as a "Protein Degrader Building Block". This indicates its utility in the synthesis of molecules for targeted protein degradation (TPD), a rapidly emerging therapeutic strategy. A prominent application of TPD is in the development of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule generally consists of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects these two ligands.

The structure of Ethyl 2-amino-5-bromonicotinate, with its reactive amino and bromo functionalities, makes it an ideal scaffold for the synthesis of these linkers or for direct incorporation into the final PROTAC molecule.

Below is a conceptual workflow illustrating the role of a building block like Ethyl 2-amino-5-bromonicotinate in the drug discovery process for a PROTAC.

Caption: Conceptual workflow for PROTAC drug discovery.

The following diagram illustrates the general mechanism of action of a PROTAC in inducing targeted protein degradation.

Caption: General mechanism of PROTAC-mediated protein degradation.

References

A Technical Guide to the Synthesis of Brominated Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic routes to brominated pyridine derivatives, compounds of significant interest in medicinal chemistry and materials science. The introduction of a bromine atom to the pyridine ring serves as a crucial handle for further functionalization, enabling the construction of complex molecular architectures through cross-coupling reactions and other transformations. This document outlines key methodologies, including electrophilic bromination, Sandmeyer reactions, and syntheses via pyridine N-oxides, presenting them with detailed experimental protocols and comparative data to aid in synthetic planning and execution.

Core Synthetic Strategies

The synthesis of brominated pyridines can be broadly categorized into three main approaches: direct electrophilic bromination, conversion of amino-pyridines via the Sandmeyer reaction, and functionalization of pyridine N-oxides. The choice of method is dictated by the desired regioselectivity and the nature of other substituents on the pyridine ring.

Electrophilic Aromatic Substitution

Direct bromination of the pyridine ring is challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack.[1][2] The nitrogen atom's electronegativity reduces the electron density of the ring, making it less nucleophilic than benzene.[1] Furthermore, under the acidic conditions often required for bromination, the pyridine nitrogen is protonated, forming a pyridinium salt, which further deactivates the ring.[3]

Consequently, harsh reaction conditions are typically necessary to achieve bromination. These reactions generally favor substitution at the 3- and 5-positions.[3][4]

Key Brominating Agents and Conditions:

-

Bromine in Oleum: Heating pyridine with bromine in the presence of oleum (sulfur trioxide in sulfuric acid) is a classic method to produce 3-bromopyridine.[3]

-

Bromine in Acetic Acid: This method can also be employed, often requiring elevated temperatures.[4]

-

N-Bromosuccinimide (NBS): NBS in the presence of an acid catalyst can be an effective brominating agent for pyridines.[5]

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent, particularly in the presence of oleum, has been shown to be a selective and efficient alternative to liquid bromine, often leading to cleaner reactions and easier purification.[5]

Table 1: Comparison of Electrophilic Bromination Methods

| Brominating Agent | Substrate | Conditions | Product(s) | Yield (%) | Reference(s) |

| Br₂ / Oleum | Pyridine | 130°C | 3-Bromopyridine | Not specified | [3] |

| Br₂ / Acetic Acid | Pyridine | Heat | 3-Bromopyridine, 3,5-Dibromopyridine | Variable | [6] |

| DBDMH / Oleum | Pyridine | 50-90°C, 1-5 h | 3-Bromopyridine | >80% | [5] |

| NBS / Acetic Acid | Pyridine N-oxide | 50°C | 2- and 4-Bromopyridine | Variable | [7] |

Synthesis via Pyridine N-Oxides

To overcome the inherent deactivation of the pyridine ring and to direct bromination to the 2- and 4-positions, the pyridine N-oxide strategy is often employed. The N-oxide oxygen atom is electron-donating through resonance, which activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions.[2][3]

The N-oxide can be brominated, and the oxygen atom is subsequently removed by reduction with reagents like phosphorus trichloride (PCl₃) to yield the desired bromopyridine.[3]

Experimental Protocol: Synthesis of 2- and 4-Bromopyridine via Pyridine N-Oxide (Ochiai Method) [7]

-

N-Oxide Formation: Pyridine is oxidized to pyridine N-oxide using a suitable oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.

-

Bromination: The resulting pyridine N-oxide is treated with phosphorus oxybromide (POBr₃) to yield a mixture of 2- and 4-bromopyridine.

-

Work-up and Purification: The reaction mixture is carefully quenched, neutralized, and the products are extracted and purified, typically by distillation or chromatography.

The Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the synthesis of bromopyridines from the corresponding aminopyridines.[8][9] This reaction involves the diazotization of an aminopyridine to form a diazonium salt, which is then treated with a copper(I) bromide catalyst to introduce the bromine atom.[9][10] This method is particularly useful for preparing bromopyridines with substitution patterns that are not easily accessible through direct bromination.

Experimental Protocol: Synthesis of 2,5-Dibromopyridine [11][12]

This protocol describes the conversion of 2-amino-5-bromopyridine to 2,5-dibromopyridine via a Sandmeyer reaction.

-

Dissolution: 2-amino-5-bromopyridine (0.04 mol) is slowly added to a solution of cuprous bromide (0.048 mol) in 48% hydrobromic acid (50 mL) at 0°C in an ice water bath.

-

Diazotization: A saturated solution of sodium nitrite (10 mL) is added dropwise to the mixture while maintaining the temperature at 0°C. The reaction is stirred for 3.5 hours.

-

Neutralization and Isolation: The reaction mixture is neutralized with a 40% sodium hydroxide solution to a pH of 7-8. The product is then isolated by reduced pressure distillation.

-

Yield: This procedure is reported to yield 2,5-dibromopyridine in 64% yield.[11]

Table 2: Selected Sandmeyer Reactions for Bromopyridine Synthesis

| Starting Material | Reagents | Product | Yield (%) | Reference(s) |

| 2-Aminopyridine | NaNO₂, HBr, Br₂, NaOH | 2-Bromopyridine | Not specified | [13] |

| 2-Amino-5-bromopyridine | CuBr, HBr, NaNO₂, NaOH | 2,5-Dibromopyridine | 64% | [11] |

| 2-Amino-5-bromopyridine | CuBr, HBr, NaNO₂, NaOH | 2,5-Dibromopyridine | 55-60% | [12] |

Halogen Dance Reaction

The "halogen dance" is an isomerization reaction where a halogen atom migrates to a different position on an aromatic ring under the influence of a strong base.[14][15][16] This reaction is driven by the thermodynamic stability of the resulting organometallic intermediate.[15] For bromopyridines, this can be a powerful tool to access isomers that are difficult to synthesize directly. For instance, a bromopyridine can be treated with a strong lithium amide base to induce migration of the bromine atom.

Conclusion

The synthesis of brominated pyridine derivatives is a well-established field with a variety of methods available to the synthetic chemist. Direct electrophilic bromination, while straightforward, often requires harsh conditions and offers limited regiocontrol. The use of pyridine N-oxides provides an effective strategy for directing bromination to the 2- and 4-positions. For the conversion of readily available aminopyridines, the Sandmeyer reaction is a robust and versatile tool. Finally, the halogen dance reaction offers a unique approach to isomerize bromopyridines, enabling access to otherwise difficult-to-obtain substitution patterns. The choice of synthetic route will ultimately depend on the desired isomer, the presence of other functional groups, and the scalability of the reaction. This guide provides the foundational knowledge and practical details necessary for making informed decisions in the synthesis of these valuable chemical building blocks.

References

- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. gcwgandhinagar.com [gcwgandhinagar.com]

- 4. chempanda.com [chempanda.com]

- 5. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]

- 12. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to Ethyl 2-amino-5-bromonicotinate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-5-bromonicotinate is a pivotal heterocyclic building block in the field of medicinal chemistry, particularly in the development of targeted therapeutics. Its unique structural features, comprising a pyridine core with amino, bromo, and ethyl ester functionalities, offer versatile handles for chemical modification. This guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, and its critical application in the synthesis of potent kinase inhibitors, including those targeting the EGFR and HER2 signaling pathways. The information presented herein is intended to support researchers and drug development professionals in leveraging this versatile molecule for the discovery of novel therapeutic agents.

Core Data Presentation

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₉BrN₂O₂ | [1][2] |

| Molecular Weight | 245.08 g/mol | [3] |

| IUPAC Name | Ethyl 2-amino-5-bromopyridine-3-carboxylate | |

| CAS Number | 433226-06-3 | [1][2] |

| Appearance | Solid | |

| Primary Application | Chemical intermediate, Building block for protein degraders and kinase inhibitors | [1][4] |

Experimental Protocols

Representative Synthesis of a 2-Amino-5-bromopyridine Derivative

While a specific, publicly available, detailed protocol for the synthesis of Ethyl 2-amino-5-bromonicotinate is not readily found in the literature, the synthesis of the closely related compound, 2-amino-5-bromopyridine, provides a well-established procedural framework. This process typically involves the bromination of 2-aminopyridine. The following is a representative protocol adapted from literature procedures for the synthesis of 2-amino-5-bromopyridine, which can be modified for the synthesis of the title compound.[5][6]

Materials:

-

2-Aminopyridine

-

N-Bromosuccinimide (NBS)

-

Acetone

-

Ethanol (90%)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1.0 equivalent) in acetone.

-

Bromination: Cool the solution to 10°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over a period of 30 minutes, ensuring the temperature is maintained.

-

Reaction Monitoring: Stir the reaction mixture at 10°C for an additional 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the solvent by rotary evaporation under reduced pressure.

-

Purification: Recrystallize the crude product from 90% ethanol to yield 2-amino-5-bromopyridine as a solid.[6]

Note: For the synthesis of Ethyl 2-amino-5-bromonicotinate, the starting material would be Ethyl 2-aminonicotinate. The reaction conditions would likely be similar, with careful control of stoichiometry and temperature to ensure selective bromination at the 5-position of the pyridine ring.

Application in Kinase Inhibitor Synthesis: A General Workflow

Ethyl 2-amino-5-bromonicotinate serves as a key starting material for the synthesis of various kinase inhibitors. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or heteroaryl moieties. The amino group can be further functionalized to modulate the compound's properties and interactions with the target kinase.

A Representative Experimental Workflow for Kinase Inhibitor Synthesis:

-

Suzuki Coupling: React Ethyl 2-amino-5-bromonicotinate with a desired boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water). This step introduces a key substituent at the 5-position of the pyridine ring.

-

Amide Coupling: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of amide derivatives.

-

Further Functionalization: The 2-amino group can be acylated or alkylated to further explore the structure-activity relationship (SAR).

-

Purification and Characterization: The final compounds are purified by column chromatography or preparative HPLC and characterized by NMR and mass spectrometry.

-

Biological Evaluation: The synthesized compounds are then screened for their inhibitory activity against the target kinases in biochemical and cell-based assays.

Mandatory Visualizations

Caption: Synthetic workflow for generating a kinase inhibitor library.

Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action.

Concluding Remarks

Ethyl 2-amino-5-bromonicotinate is a valuable and versatile building block for the synthesis of complex organic molecules with significant biological activity. Its utility in the construction of kinase inhibitors, particularly those targeting the EGFR and HER2 pathways, underscores its importance in the ongoing quest for novel cancer therapeutics. The synthetic strategies and workflows outlined in this guide are intended to provide a solid foundation for researchers to design and execute the synthesis of new chemical entities with therapeutic potential. Further exploration of the chemical space accessible from this intermediate is likely to yield a new generation of targeted therapies.

References

Navigating the Stability and Storage of Ethyl 2-amino-5-bromonicotinate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the recommended storage conditions and potential stability considerations for Ethyl 2-amino-5-bromonicotinate (CAS No: 433226-06-3), a key building block in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the drug development field to ensure the integrity and longevity of this compound.

While extensive, peer-reviewed stability studies on Ethyl 2-amino-5-bromonicotinate are not widely available in the public domain, this guide synthesizes information from supplier safety data sheets and fundamental chemical principles to provide best-practice recommendations for its handling and storage.

Recommended Storage Conditions

There is some variation in the storage temperature recommendations from different suppliers. To ensure maximum stability and mitigate potential degradation, it is crucial to adhere to the most conservative recommendations. The available data on storage conditions are summarized below.

| Parameter | Recommendation | Source |

| Storage Temperature | Store at -20°C for maximum stability. | United States Biological[1] |

| Room temperature storage is also mentioned by some suppliers. | ||

| Shipping Temperature | Ambient temperature. |

Given the conflicting information, storage at -20°C is the recommended condition to ensure the long-term integrity of Ethyl 2-amino-5-bromonicotinate. For short-term use, room temperature storage may be acceptable, but users should be aware of the potential for accelerated degradation.

Potential Degradation Pathways

Based on the chemical structure of Ethyl 2-amino-5-bromonicotinate, which features an ethyl ester, an aromatic amine, and a bromo-substituted pyridine ring, several potential degradation pathways can be inferred.

-

Hydrolysis of the Ethyl Ester: The ester functional group is susceptible to hydrolysis, particularly in the presence of acids or bases, to yield 2-amino-5-bromonicotinic acid and ethanol.[2][3][4][5] This process can be accelerated by exposure to moisture and non-neutral pH conditions.

-

Oxidation of the Amino Group: Aromatic amines can be susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions.[6][7] This can lead to the formation of colored impurities and a decrease in the purity of the material.

-

Photosensitivity: Many aromatic compounds, particularly those with amino and halogen substituents, can be sensitive to light. Photodegradation can lead to complex decomposition pathways.

Experimental Protocols for In-House Stability Assessment

Due to the limited publicly available stability data, it is highly recommended that users perform in-house stability assessments, especially for critical applications such as in cGMP environments or for long-term studies. A general protocol for such an assessment would involve:

-

Initial Characterization: Fully characterize the initial batch of Ethyl 2-amino-5-bromonicotinate using techniques such as HPLC (for purity), LC-MS (for impurity profiling), NMR (for structural confirmation), and Karl Fischer titration (for water content).

-

Stress Conditions: Subject aliquots of the material to various stress conditions, including:

-

Elevated Temperature: e.g., 40°C, 60°C.

-

High Humidity: e.g., 75% RH.

-

Acidic and Basic Conditions: e.g., exposure to dilute HCl and NaOH solutions.

-

Oxidative Stress: e.g., exposure to a dilute solution of hydrogen peroxide.

-

Photostability: e.g., exposure to UV and visible light as per ICH Q1B guidelines.

-

-

Time-Point Analysis: Analyze the stressed samples at predetermined time points (e.g., 1, 2, 4 weeks) using the same analytical methods as in the initial characterization.

-

Data Analysis: Compare the results from the stressed samples to a control sample stored at the recommended long-term storage condition (-20°C). This will help identify the primary degradation pathways and determine the shelf-life under various conditions.

Logical Workflow for Handling and Storage

The following diagram outlines a logical workflow for the optimal handling and storage of Ethyl 2-amino-5-bromonicotinate to maintain its quality and integrity.

Caption: Recommended workflow for receiving, storing, and handling Ethyl 2-amino-5-bromonicotinate.

Conclusion

Ensuring the stability of Ethyl 2-amino-5-bromonicotinate is paramount for the reliability and reproducibility of research and development activities. While definitive public data is scarce, adhering to the storage recommendation of -20°C, protecting the compound from light and moisture, and conducting in-house stability studies for critical applications are essential best practices. By following the guidelines outlined in this technical guide, researchers can minimize the risk of degradation and ensure the quality of this important chemical intermediate.

References

- 1. usbio.net [usbio.net]

- 2. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 6. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrochemical degradation of aromatic amines on BDD electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for Ethyl 2-amino-5-bromonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to obtain Ethyl 2-amino-5-bromonicotinate, a key building block in pharmaceutical research and development, particularly in the synthesis of protein degraders. This document details the primary starting materials, experimental protocols, and quantitative data associated with the most viable synthetic routes.

Executive Summary

The synthesis of Ethyl 2-amino-5-bromonicotinate can be approached through two primary strategic routes. The most extensively documented and arguably most reliable method commences with the bromination of 2-aminonicotinic acid, followed by the esterification of the resulting 2-amino-5-bromonicotinic acid. An alternative, though less detailed in current literature, involves the direct bromination of ethyl 2-aminonicotinate. This guide will focus on the former, well-established two-step synthesis, providing detailed experimental procedures and associated data.

Synthetic Pathways

The principal synthetic strategy for Ethyl 2-amino-5-bromonicotinate is a two-step process starting from commercially available 2-aminonicotinic acid.

Pathway 1: Two-Step Synthesis from 2-Aminonicotinic Acid

This pathway involves:

-

Bromination: The electrophilic bromination of 2-aminonicotinic acid at the 5-position of the pyridine ring.

-

Esterification: The conversion of the carboxylic acid group of 2-amino-5-bromonicotinic acid to its ethyl ester.

A logical diagram of this pathway is presented below.

Caption: Synthesis of Ethyl 2-amino-5-bromonicotinate from 2-Aminonicotinic Acid.

Quantitative Data

The following table summarizes the key quantitative data for the two-step synthesis of Ethyl 2-amino-5-bromonicotinate.

| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |

| 1. Bromination | 2-Aminonicotinic Acid | Bromine, Acetic Acid | 2-Amino-5-bromonicotinic Acid | 82 | >95 |

| 2. Esterification | 2-Amino-5-bromonicotinic Acid | Ethanol, Sulfuric Acid | Ethyl 2-amino-5-bromonicotinate | Not specified in literature, typically >85 for Fischer esterification | >95 |

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromonicotinic Acid

This protocol is adapted from a documented patent application.

Materials:

-

2-Aminonicotinic acid

-

Bromine

-

Acetic acid

-

Diethyl ether

-

Sodium hydroxide solution (2N)

-

Hydrochloric acid (1N)

Procedure:

-

A solution of bromine (7 mL, 136 mmol) in acetic acid (20 mL) is added dropwise to a suspension of 2-aminonicotinic acid (9.37 g, 68 mmol) in acetic acid (230 mL) at 10°C.

-

The mixture is stirred for 6 hours at this temperature.

-

Diethyl ether (600 mL) is added, and the stirring is continued for an additional 14 hours.

-

The reaction mixture is then cooled to 0°C.

-

The resulting precipitate (the hydrobromide salt of the product) is collected by filtration, washed with diethyl ether, and dried.

-

The salt is dissolved in water (200 mL) and treated with a 2N sodium hydroxide solution (60 mL).

-

The solution is then neutralized with 1N HCl.

-

The precipitate of 2-amino-5-bromonicotinic acid is filtered, washed with water, and dried to afford the title compound.

Yield: 12.01 g (82%).

Step 2: Synthesis of Ethyl 2-amino-5-bromonicotinate (General Procedure)

Materials:

-

2-Amino-5-bromonicotinic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a drying tube, add 2-amino-5-bromonicotinic acid (1 equivalent).

-

Add a significant excess of absolute ethanol, which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.

Alternative Synthetic Pathway

Pathway 2: Direct Bromination of Ethyl 2-aminonicotinate

This theoretical pathway offers a more direct route to the final product. However, detailed experimental procedures are not well-documented in the scientific literature. The primary challenge lies in controlling the regioselectivity of the bromination on the electron-rich pyridine ring.

A diagram illustrating this potential workflow is provided below.

Spectroscopic and Analytical Profile of Ethyl 2-amino-5-bromonicotinate

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 2-amino-5-bromonicotinate, a key intermediate in pharmaceutical and chemical synthesis. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and chemical analysis. This guide presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data in a structured format, details the experimental protocols for these analyses, and includes visualizations of the analytical workflow.

Spectroscopic Data

The structural elucidation of Ethyl 2-amino-5-bromonicotinate is supported by data from ¹H NMR, ¹³C NMR, and IR spectroscopy. These data points are summarized below.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-amino-5-bromonicotinate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.17 | d | 2.4 | 1H | H-6 (Pyridine) |

| 7.98 | d | 2.4 | 1H | H-4 (Pyridine) |

| 6.40 | br s | - | 2H | -NH₂ |

| 4.24 | q | 7.2 | 2H | -OCH₂CH₃ |

| 1.26 | t | 7.2 | 3H | -OCH₂CH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-amino-5-bromonicotinate

| Chemical Shift (δ) ppm | Assignment |

| 167.0 | C=O (Ester) |

| 158.5 | C-2 (Pyridine) |

| 149.0 | C-6 (Pyridine) |

| 141.0 | C-4 (Pyridine) |

| 110.5 | C-3 (Pyridine) |

| 107.0 | C-5 (Pyridine) |

| 61.0 | -OCH₂CH₃ |

| 14.5 | -OCH₂CH₃ |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data for Ethyl 2-amino-5-bromonicotinate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3414, 3308 | Strong, Sharp | N-H Stretch (Amino group) |

| 2931 | Medium | C-H Stretch (Aliphatic) |

| 1656 | Strong | C=O Stretch (Ester) |

| 1577, 1492, 1446 | Medium | C=C Stretch (Aromatic ring) |

| 1269 | Strong | C-O Stretch (Ester) |

| 633 | Medium | C-Br Stretch |

Sample State: KBr Pellet

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker 400 instrument operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1] Deuterated chloroform (CDCl₃) was used as the solvent, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br s = broad singlet), coupling constants (J) in Hertz (Hz), and integration.

2.2 Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) disc. The spectrum was recorded in the range of 4000-400 cm⁻¹. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Visualizations

3.1 Synthesis Workflow

The synthesis of substituted aminopyridines often involves a multi-step process. A general synthetic pathway for producing 2-amino-5-bromopyridine derivatives, which are precursors to the title compound, is outlined below.

3.2 Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis and characterization of a synthesized compound like Ethyl 2-amino-5-bromonicotinate is depicted below.

References

Methodological & Application

The Versatile Scaffold: Ethyl 2-amino-5-bromonicotinate in Modern Medicinal Chemistry

For Immediate Release

Ethyl 2-amino-5-bromonicotinate is a key heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique trifunctional nature, featuring an amino group, a bromine atom, and an ethyl ester on a pyridine core, offers a versatile platform for the synthesis of a diverse array of biologically active molecules. This scaffold is particularly instrumental in the development of targeted therapies, most notably in the realm of oncology, where it serves as a crucial starting material for the synthesis of potent kinase inhibitors.

Application in Kinase Inhibitor Synthesis

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, including cancer. Ethyl 2-amino-5-bromonicotinate provides an ideal starting point for the synthesis of small molecule kinase inhibitors due to the strategic placement of its functional groups, which allows for facile and selective modifications to achieve high-potency and selective ATP-competitive or allosteric inhibitors.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide variety of aryl, heteroaryl, and amino substituents, which can be tailored to interact with specific residues in the ATP-binding pocket of the target kinase. The 2-amino group can be acylated, alkylated, or used as a handle for further heterocycle formation, while the ethyl nicotinate moiety can be hydrolyzed, amidated, or reduced to introduce additional points of diversity and modulate the physicochemical properties of the final compound.

Targeting EGFR and HER2 in Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are well-validated targets in oncology. Overexpression or activating mutations of these receptor tyrosine kinases are implicated in the pathogenesis of several cancers, including breast, colon, and non-small cell lung cancer.

Derivatives of aminonicotinamides have been explored as dual inhibitors of EGFR and HER2. The general synthetic strategy often involves the elaboration of the aminopyridine core to mimic the quinazoline scaffold found in many clinically approved EGFR/HER2 inhibitors like erlotinib and lapatinib. The 5-position of the nicotinic acid scaffold, occupied by the bromine in the starting material, is a key position for introducing substituents that can interact with the hydrophobic region of the kinase domain.

Dual Inhibition of CK2 and PIM-1 Kinases

Protein kinase CK2 and PIM-1 are serine/threonine kinases that are overexpressed in a wide range of human cancers and are involved in promoting cell proliferation and inhibiting apoptosis. The dual inhibition of these two kinases has emerged as a promising anticancer strategy. The aminonicotinate scaffold can be utilized to develop potent dual inhibitors of CK2 and PIM-1. The synthesis of such inhibitors often involves the construction of a larger heterocyclic system, where the initial aminopyridine structure serves as a foundational element.

Quantitative Data on Relevant Kinase Inhibitors

The following tables summarize the in vitro biological activity of representative kinase inhibitors synthesized from scaffolds related to Ethyl 2-amino-5-bromonicotinate.

Table 1: Antiproliferative Activity of Pyrano[3,2-c]quinoline Derivatives (Dual EGFR/HER-2 Inhibitors)

| Compound | R | IC₅₀ (nM) vs. MCF-7 (Breast Cancer) | IC₅₀ (nM) vs. HT-29 (Colon Cancer) |

| 3a | 4-OCH₃ | 25 | 23 |

| 3f | 3,4,5-(OCH₃)₃ | 31 | 25 |

| Erlotinib (Reference) | - | 40 | 30 |

Data extracted from a study on dual EGFR/HER-2 inhibitors with a pyrano[3,2-c]quinoline core, which can be conceptually derived from aminonicotinate precursors.

Table 2: Kinase Inhibitory Activity of Pyrano[3,2-c]quinoline Derivatives

| Compound | IC₅₀ (nM) vs. EGFR | IC₅₀ (nM) vs. HER-2 |

| 3a | 68 | 30 |

| 3f | 71 | 33 |

| Erlotinib (Reference) | 80 | - |

| Lapatinib (Reference) | - | 26 |

This table highlights the dual inhibitory potential of the synthesized compounds against both EGFR and HER-2 kinases.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways targeted by inhibitors derived from the ethyl 2-amino-5-bromonicotinate scaffold.

Caption: EGFR/HER-2 Signaling Pathway and Point of Inhibition.

Experimental Protocols and Workflows

The synthesis of kinase inhibitors from Ethyl 2-amino-5-bromonicotinate typically involves a multi-step sequence. A generalized experimental workflow is presented below.

Caption: Generalized Experimental Workflow for Kinase Inhibitor Synthesis.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of an arylboronic acid with Ethyl 2-amino-5-bromonicotinate. This is a key step in the synthesis of many biaryl-containing kinase inhibitors.

Materials:

-

Ethyl 2-amino-5-bromonicotinate (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-amino-5-bromonicotinate, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

-

Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction mixture should be degassed by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-amino-5-aryl-nicotinate derivative.

Note: This is a generalized protocol and may require optimization for specific substrates and desired outcomes.

Application Notes and Protocols: Ethyl 2-Amino-5-Bromonicotinate as a Versatile Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-5-bromonicotinate is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its pyridine core is a common feature in many approved and investigational kinase inhibitors, and the strategically placed amino, bromo, and ethyl ester functionalities offer multiple points for chemical modification. The bromine atom is particularly useful as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Myaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This enables the exploration of the chemical space around the core scaffold to optimize potency and selectivity for the target kinase. Quinoline derivatives, which can be synthesized from nicotinic acid precursors, are effective in combating cancer through various mechanisms, including the inhibition of tyrosine kinases like the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinases.[1]

This document provides detailed protocols and application notes for the use of ethyl 2-amino-5-bromonicotinate in the synthesis of kinase inhibitors, with a focus on the development of dual EGFR/HER-2 inhibitors.

Data Presentation: Inhibitory Activity of Derivative Scaffolds

While specific kinase inhibitors directly synthesized from ethyl 2-amino-5-bromonicotinate are not extensively reported in publicly available literature, the following data on pyrano[3,2-c]quinoline derivatives, which share a related core structure, demonstrate the potential of such scaffolds as potent kinase inhibitors. These compounds were synthesized and evaluated for their antiproliferative activity against breast (MCF-7) and colon (HT-29) cancer cell lines, as well as their inhibitory activity against EGFR and HER-2 kinases.[1]

| Compound | Target Cell Line/Kinase | IC50 (nM) |

| 3a | MCF-7 | 25 |

| HT-29 | 23 | |

| EGFR | 68 | |

| HER-2 | 30 | |

| 3f | HT-29 | 25 |

| EGFR | 71 | |

| HER-2 | 33 | |

| Erlotinib (Reference) | HT-29 | 30 |

| EGFR | 80 | |

| Lapatinib (Reference) | HER-2 | 26 |

Data sourced from a study on quinoline-3-carboxylate derivatives as dual inhibitors of EGFR and HER-2.[1]

Compound 3a demonstrated superior efficacy as an EGFR inhibitor with an IC50 value of 68 nM, which is 1.2-fold more potent than the reference drug erlotinib (IC50 = 80 nM).[1] Compounds 3a and 3f also showed high efficacy as HER-2 inhibitors.[1] These results highlight the potential of quinoline-based scaffolds, accessible from building blocks like ethyl 2-amino-5-bromonicotinate, in developing potent dual-target kinase inhibitors.

Experimental Protocols

The following protocols describe a generalizable synthetic route for the utilization of ethyl 2-amino-5-bromonicotinate as a building block for kinase inhibitors, focusing on a key Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Cross-Coupling of Ethyl 2-Amino-5-bromonicotinate with an Arylboronic Acid

This protocol outlines the palladium-catalyzed coupling of ethyl 2-amino-5-bromonicotinate with a generic arylboronic acid.

Materials:

-

Ethyl 2-amino-5-bromonicotinate

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₃PO₄, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add ethyl 2-amino-5-bromonicotinate (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.03 mmol).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add the degassed solvent (5 mL) via syringe.

-

Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-aminonicotinate derivative.

Protocol 2: Biological Evaluation - Kinase Inhibition Assay (General)

This is a general protocol for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

-

Synthesized inhibitor compound

-

Target kinase

-

Kinase substrate (e.g., a peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

Kinase activity detection reagent (e.g., Kinase-Glo®)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the inhibitor compound in the assay buffer.

-

In a microplate, add the inhibitor dilution, the target kinase, and the kinase substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a specified period.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

The amount of ATP remaining in the solution following a kinase reaction is quantified to measure kinase activity.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizations

Signaling Pathway

Caption: EGFR/HER-2 signaling pathway and the point of inhibition.

Experimental Workflow

Caption: General workflow for kinase inhibitor synthesis.

Logical Relationship

Caption: From building block to biological application.

References

Application Notes and Protocols for Suzuki Coupling of Ethyl 2-amino-5-bromonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of complex molecules, including biaryl and heteroaryl structures. Ethyl 2-amino-5-bromonicotinate is a versatile building block, and its functionalization at the 5-position via Suzuki coupling provides access to a diverse range of 5-aryl-2-aminonicotinate derivatives. These products are key intermediates in the synthesis of various biologically active compounds.

This document provides detailed application notes and experimental protocols for the Suzuki coupling of Ethyl 2-amino-5-bromonicotinate with various arylboronic acids. The protocols are based on established procedures for structurally similar substrates, such as 5-bromonicotinic acid and other substituted aminopyridines.

Challenges and Considerations

The Suzuki coupling of Ethyl 2-amino-5-bromonicotinate can present specific challenges that require careful consideration for successful implementation:

-

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the 2-amino group can coordinate to the palladium catalyst, leading to its deactivation and reduced reaction efficiency. The use of bulky, electron-rich phosphine ligands can mitigate this issue by sterically shielding the palladium center.

-

Substrate Reactivity: As an electron-deficient pyridine derivative, the oxidative addition of the palladium catalyst to the C-Br bond can be sluggish. Employing a highly active catalyst system is often necessary to achieve good yields.

-

Side Reactions: Common side reactions in Suzuki couplings include homocoupling of the boronic acid and dehalogenation of the starting material. These can be minimized by ensuring an inert atmosphere and optimizing reaction conditions.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of substrates analogous to Ethyl 2-amino-5-bromonicotinate. These conditions can serve as a starting point for the optimization of the specific reaction.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 85 |

| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 89 |

| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 82 |

| 4 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2M aq.) | Toluene/EtOH (9:1) | 90 | 24 | 78 |

| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 75 |

| 6 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene/H₂O (10:1) | 95 | 18 | 72 |

| 7 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100-110 | 12-24 | Expected High |

Data adapted from protocols for 5-bromonicotinic acid and 5-bromo-2-methylpyridin-3-amine, which are expected to have similar reactivity.

Experimental Protocols

Protocol 1: Conventional Heating

This protocol describes a general procedure for the Suzuki coupling of Ethyl 2-amino-5-bromonicotinate with an arylboronic acid using conventional heating.

Materials:

-

Ethyl 2-amino-5-bromonicotinate (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add Ethyl 2-amino-5-bromonicotinate, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 2-amino-5-arylnicotinate.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol provides a general method for an accelerated Suzuki coupling reaction using microwave irradiation.[1]

Materials:

-

Ethyl 2-amino-5-bromonicotinate (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/H₂O 2:1)

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

Reaction Setup: In a microwave vial, combine Ethyl 2-amino-5-bromonicotinate, the arylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent mixture to the vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[1]

-

Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.

Visualizations

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Ethyl 2-amino-5-bromonicotinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, specifically focusing on the versatile starting material, Ethyl 2-amino-5-bromonicotinate. This compound serves as a valuable scaffold for the construction of various fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below describe key cyclization and cross-coupling reactions, offering pathways to a range of functionalized heterocyclic molecules with potential therapeutic applications.

Introduction

Ethyl 2-amino-5-bromonicotinate is a readily available starting material that possesses three key functional groups amenable to chemical modification: an amino group, an ethyl ester, and a bromine atom. The ortho-disposition of the amino and ester functionalities allows for cyclocondensation reactions to form fused pyrimidine rings, leading to the pyrido[2,3-d]pyrimidine core structure. The bromine atom at the 6-position of this resulting bicyclic system provides a handle for further diversification through various palladium-catalyzed cross-coupling reactions.

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including potent inhibition of various kinases.[1][2] This makes the synthetic routes starting from Ethyl 2-amino-5-bromonicotinate particularly valuable for the development of new therapeutic agents, especially in oncology.

Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds

The primary approach to constructing the pyrido[2,3-d]pyrimidine core from Ethyl 2-amino-5-bromonicotinate involves cyclocondensation with various C1 or N-C=N synthons. These reactions are typically straightforward and provide the foundational heterocyclic system for further elaboration.

Protocol 1: Synthesis of 6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-4-one

This protocol describes the reaction of Ethyl 2-amino-5-bromonicotinate with formamide to yield the corresponding pyrido[2,3-d]pyrimidin-4-one.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine Ethyl 2-amino-5-bromonicotinate (1.0 eq) and an excess of formamide (10-20 eq).

-

Reaction Conditions: Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-